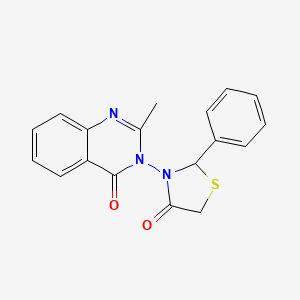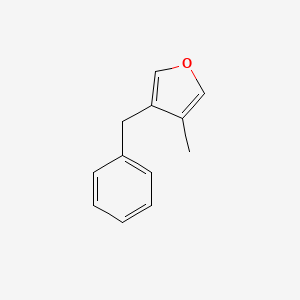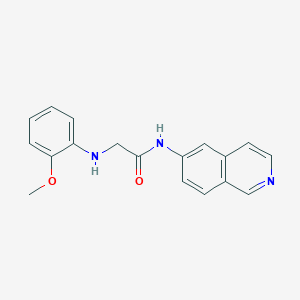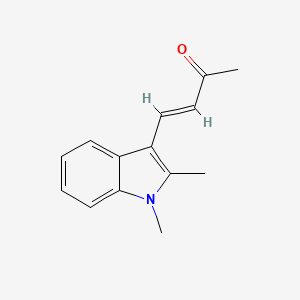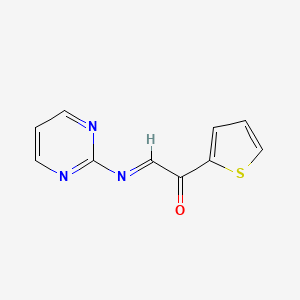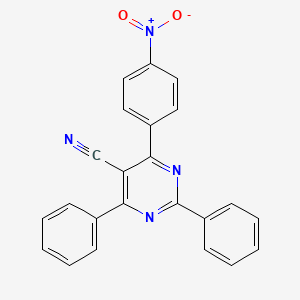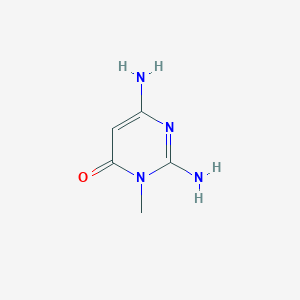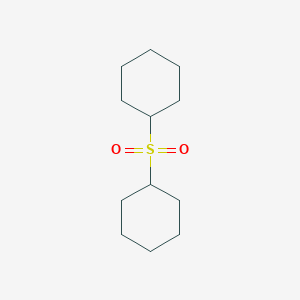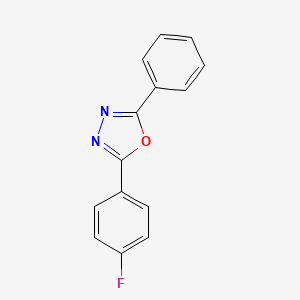
1H-Purin-2-amine, 8-bromo-6-(phenylmethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Benzyloxy)-8-bromo-1H-purin-2-amine is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. The compound’s structure includes a benzyloxy group at the 6th position, a bromine atom at the 8th position, and an amine group at the 2nd position of the purine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-8-bromo-1H-purin-2-amine typically involves multiple steps:
Benzyloxy Protection: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of 6-(Benzyloxy)-8-bromo-1H-purin-2-amine may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the bromine atom, potentially leading to debromination.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Debrominated purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(Benzyloxy)-8-bromo-1H-purin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential interactions with biological macromolecules, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-(Benzyloxy)-8-bromo-1H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the bromine atom can participate in halogen bonding, further stabilizing the interaction. The amine group can form hydrogen bonds, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(Benzyloxy)-1H-purin-2-amine: Lacks the bromine atom at the 8th position.
8-Bromo-1H-purin-2-amine: Lacks the benzyloxy group at the 6th position.
6-(Benzyloxy)-8-chloro-1H-purin-2-amine: Contains a chlorine atom instead of a bromine atom at the 8th position.
Uniqueness
6-(Benzyloxy)-8-bromo-1H-purin-2-amine is unique due to the combination of the benzyloxy group, bromine atom, and amine group, which collectively contribute to its distinct chemical properties and potential biological activities. The presence of the bromine atom can enhance the compound’s reactivity and binding affinity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
160948-28-7 |
|---|---|
Molekularformel |
C12H10BrN5O |
Molekulargewicht |
320.14 g/mol |
IUPAC-Name |
8-bromo-6-phenylmethoxy-7H-purin-2-amine |
InChI |
InChI=1S/C12H10BrN5O/c13-11-15-8-9(16-11)17-12(14)18-10(8)19-6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,14,15,16,17,18) |
InChI-Schlüssel |
UMLWKPLRLXFJPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=NC(=NC3=C2NC(=N3)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


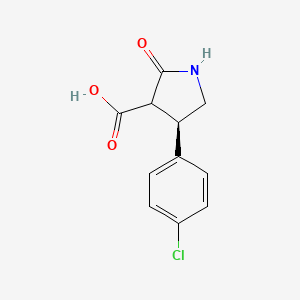

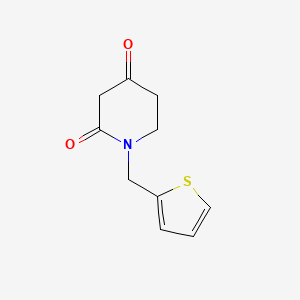
![9-Hydroxy-2-methyloctahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15214007.png)
